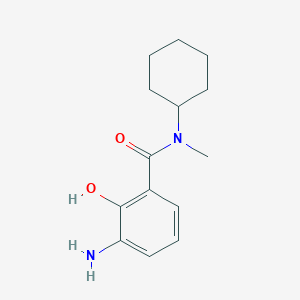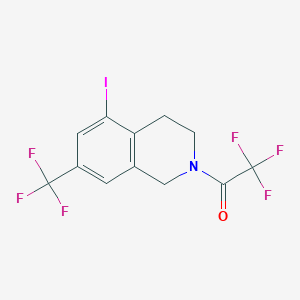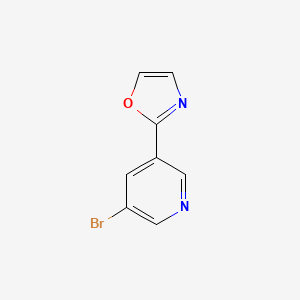
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of 1-(2-Hydroxy-5-methyl-phenyl)-3-methyl-butan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Investigated for its potential anticancer properties, including its ability to induce cell cycle arrest and autophagy in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. For instance, in cancer cells, it has been shown to induce G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. Additionally, it triggers autophagy through the activation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways. These effects collectively contribute to its growth inhibitory properties in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: Lacks the butanone side chain but shares the hydroxy and methyl groups on the phenyl ring.
1-(2-Hydroxy-5-methoxyphenyl)-ethanone: Contains a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione: A β-diketone compound with different biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)10-7-9(3)4-5-11(10)13/h4-5,7-8,13H,6H2,1-3H3 |
Clé InChI |
PQUXEPKDXMBZRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[(thien-2-yl)methyl]borate](/img/structure/B1507446.png)





![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)



![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)


